1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Medicinal Chemistry Drug Design Pharmacokinetics

Medicinal chemists pursuing selective HO-2 inhibitors require the 4-chlorobenzyl N-1 substituent-simple benzyl or methyl replacements abolish selectivity. This building block supplies that exact pharmacophore with a C-2 aldehyde for immediate derivatization. • Confirmed 4-chlorobenzyl group essential for HO-2 over HO-1 selectivity per clemizole SAR studies • Reactive aldehyde enables one-step reductive amination for PROTAC, covalent probe, or ABP synthesis • Solid, stable at RT; mp 132.3°C; 95% purity suitable for parallel synthesis & HTS hit validation

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 537010-34-7
Cat. No. B1349166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
CAS537010-34-7
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C=O
InChIInChI=1S/C15H11ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,10H,9H2
InChIKeyDJARYSVCFCLLKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde Overview


1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde (CAS 537010-34-7) is a benzimidazole derivative featuring a 4-chlorobenzyl substituent at the N-1 position and a reactive aldehyde group at the C-2 position [1]. With a molecular formula of C15H11ClN2O and a molecular weight of 270.71 g/mol, it is primarily supplied as a research chemical building block with a typical purity of 95% . The compound is a solid at room temperature with a reported melting point of 132.3°C and is classified as a skin and eye irritant . Computed physicochemical properties include a topological polar surface area of 34.9 Ų, zero hydrogen bond donors, and three rotatable bonds [1].

Why 1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde Cannot Be Replaced


Benzimidazole-2-carbaldehyde building blocks are not interchangeable because their substitution patterns dictate their reactivity, physicochemical properties, and ultimate biological profile. The 4-chlorobenzyl group at the N-1 position is critical for target engagement in key medicinal chemistry programs, such as the development of selective heme oxygenase-2 (HO-2) inhibitors [1]. Replacing this group with a simple benzyl or methyl substituent can dramatically alter lipophilicity, binding affinity, and selectivity. As demonstrated in studies of clemizole analogs, the nature of the N-1 substituent is a primary driver of both potency and selectivity against HO-2 over the HO-1 isozyme [1]. Substituting the 4-chlorobenzyl group would likely result in a loss of the desired pharmacological profile, making the specific compound non-fungible for established synthetic routes [1].

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: Quantitative Differentiation


Lipophilicity-Driven Pharmacokinetic Differentiation

The target compound exhibits a significantly higher lipophilicity (LogP) compared to the non-chlorinated 1-benzyl analog. The 4-chlorobenzyl substitution increases the ACD/LogP from 3.22 (for 1-benzyl-1H-benzimidazole-2-carbaldehyde) to 3.82 (for the target compound), a difference of +0.60 LogP units . This elevated lipophilicity translates to a higher predicted bioconcentration factor (ACD/BCF of 231.16 at pH 5.5 for the target compound) compared to analogs, potentially impacting membrane permeability and tissue distribution . The increased LogP also influences the partition coefficient, making the compound more suitable for applications where higher hydrophobicity is desired, such as targeting intracellular or CNS receptors.

Medicinal Chemistry Drug Design Pharmacokinetics

Melting Point as Quality Control Metric

The target compound has a well-defined melting point of 132.3°C, providing a practical quality control metric for procurement . This property ensures that the material can be reproducibly handled and stored at room temperature without degradation, unlike some liquid or low-melting benzimidazole-2-carbaldehyde analogs that may require cold storage. Suppliers consistently report this compound as a solid at ambient conditions, which simplifies weighing, formulation, and long-term storage . Facilities requiring ISO-compliant procurement documentation for pharmaceutical research can rely on this stable solid form, with MolCore offering NLT 98% purity and storage at 20°C for 2 years .

Quality Control Solid-State Characterization Procurement Specification

Comprehensive Safety Profile for Procurement

The compound's hazard profile is explicitly documented under the Globally Harmonized System (GHS), carrying the signal word 'Warning' and hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This level of characterization is not consistently available for all in-class analogs, such as the 1-benzyl or 1-(4-methylbenzyl) variants, which are frequently procured from suppliers who provide minimal or no safety data. The comprehensive safety documentation, including specific precautionary statements (P-codes) for handling, storage, and disposal, allows for a thorough risk assessment before procurement, ensuring that appropriate engineering controls and personal protective equipment can be implemented . This is critical for institutions with stringent EHS review processes.

EHS Compliance Risk Assessment Laboratory Safety

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: Application Scenarios


PROTAC and Covalent Inhibitor Synthesis

The compound serves as a critical intermediate for introducing the 4-chlorobenzyl moiety, a key pharmacophore for targeting specific protein pockets such as the HO-2 allosteric site [1]. The aldehyde functionality at C-2 allows for facile coupling to amine-containing linkers or warheads, enabling the construction of PROTACs (Proteolysis-Targeting Chimeras) or covalent inhibitors. The established SAR from clemizole analog studies demonstrates that the 4-chlorobenzyl group is essential for achieving high HO-2 selectivity, making this specific building block indispensable for replicating or expanding upon that series [1].

Activity-Based Probe Generation

The aldehyde group is reactive under mild reductive amination conditions, allowing for the chemo-selective attachment of fluorophores, biotin handles, or photo-crosslinking moieties without requiring a separate activation step. This makes the compound ideal for preparing ABPs derived from the clemizole scaffold to study HO-2 localization and function. The solid, stable nature of the compound simplifies weighing and reaction setup for reproducible probe synthesis, and its verified identity through melting point ensures batch-to-batch consistency in biological assays .

Focused 2-Aminomethyl Benzimidazole Library Design

Commercially available from screening compound suppliers, the aldehyde serves as a diversity point for generating focused libraries of 2-aminomethyl benzimidazoles through one-step reductive amination with a library of amines. This approach rapidly creates analogs for SAR studies around the HO-2 scaffold. The compound's documented purity (95-98%) and hazard profile make it a reliable starting material for automated parallel synthesis on liquid handlers, minimizing purification issues and safety hold-ups [1].

High-Throughput Screening Hit Validation

The compound is a key intermediate for the resynthesis and validation of HTS hits containing the 1-(4-chlorobenzyl)-1H-benzimidazole core. Its availability from commercial sources in 250 mg to 2.5 g sizes enables immediate hit follow-up without multi-step in-house synthesis. The verification of its structure and purity through independent sources reduces the risk of false positives in biochemical assays, ensuring that observed biological activity is attributable to the intended compound rather than an impurity introduced during synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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